2-(2-Fluorophenyl)naphthalene-1-carbonitrile
Description
2-(2-Fluorophenyl)naphthalene-1-carbonitrile is a polycyclic aromatic compound featuring a naphthalene core substituted with a fluorine-bearing phenyl group at position 2 and a nitrile group at position 1. This structure combines electron-withdrawing (nitrile) and electron-donating (fluorophenyl) moieties, making it a candidate for applications in organic electronics, photovoltaics, and light-emitting diodes (OLEDs). The fluorine atom enhances thermal stability and modulates electronic properties, while the nitrile group improves solubility and charge transport characteristics .
Properties
CAS No. |
918630-57-6 |
|---|---|
Molecular Formula |
C17H10FN |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
2-(2-fluorophenyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H10FN/c18-17-8-4-3-7-15(17)14-10-9-12-5-1-2-6-13(12)16(14)11-19/h1-10H |
InChI Key |
XJOCLKNUSREPFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)naphthalene-1-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 2-(2-Fluorophenyl)naphthalene-1-carbonitrile may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Substitution Reactions
The carbonitrile group and fluorine substituent enable various substitution pathways:
-
Halogens : Reacts with halogens (e.g., Br₂, Cl₂) under catalytic conditions, targeting the naphthalene ring.
-
Nucleophilic attack : The nitrile group undergoes nucleophilic addition with amines or alcohols (e.g., Grignard reagents, NH₃), forming imine or amide derivatives.
Mechanism : The electron-withdrawing cyano group activates the naphthalene ring for electrophilic substitution, while the fluorine atom stabilizes intermediates via resonance.
Cyclization and Ring-Forming Reactions
The compound participates in domino reactions to form fused aromatic systems:
-
Morita-Baylis-Hillman (MBH) addition : Initial nucleophilic attack on the naphthalene ring, followed by elimination and cyclization to form quinoline derivatives .
-
Palladium-catalyzed coupling : Cross-coupling with alkenes or alkynes under Pd(OAc)₂/KOAc conditions generates substituted naphthalenes (e.g., 10a–f in Scheme 7 of ) .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| MBH-induced cyclization | K₂CO₃, DMF, 23°C, 1 h | Trisubstituted naphthalenes | |
| Palladium-catalyzed coupling | Pd(OAc)₂, KOAc, DMF, 80°C | Cyanoindoles (81–92% yield) |
Nucleophilic Addition to the Carbonitrile Group
The carbonitrile group undergoes diverse nucleophilic additions:
-
Alcohols/Grignard reagents : Form imines or ketones under acidic or basic conditions.
-
Amines : React with primary/secondary amines to yield amidines or amides .
Mechanism : The nitrile reacts with nucleophiles (e.g., NH₃) to form a nitrilium ion intermediate, which undergoes intramolecular cyclization or hydrolysis .
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ | p-TsOH, CH₃CN, 60°C, 6 h | Amidine derivative | 75–95% |
| Alcohol | HCl, H₂O, reflux | Amide/ketone | 65–80% |
Fluorine-Mediated Reactions
The fluorine substituent enhances reactivity:
-
Electrophilic substitution : Activates the phenyl ring for nitration, bromination, or sulfonation.
-
Stabilization : Reduces aromatic ring strain in intermediates during cyclization .
Research Limitations and Challenges
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated the potential of 2-(2-Fluorophenyl)naphthalene-1-carbonitrile as an anticancer agent. In vitro evaluations have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study indicated that derivatives of this compound displayed mean growth inhibition values (GI50) below 20 μM against tested human tumor cells, suggesting a promising therapeutic index for further development in oncology .
Mechanism of Action
The mechanism through which 2-(2-Fluorophenyl)naphthalene-1-carbonitrile exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Research has indicated that it interacts with specific protein targets involved in cell cycle regulation and apoptosis, leading to enhanced anticancer efficacy .
Neuropharmacology
CNS Activity
The compound has been assessed for its central nervous system (CNS) activity, showing potential anxiolytic and antipsychotic properties. Preclinical studies suggest that it can modulate neurotransmitter systems, which could be beneficial in treating disorders such as anxiety and schizophrenia .
Pharmacokinetics
Studies have also focused on the pharmacokinetic properties of 2-(2-Fluorophenyl)naphthalene-1-carbonitrile. Its favorable absorption, distribution, metabolism, and excretion (ADME) profile make it a candidate for further exploration in drug development .
Material Science
Photophysical Properties
In material science, 2-(2-Fluorophenyl)naphthalene-1-carbonitrile is being explored for its photophysical properties. It has been utilized as a photosensitizer in photopolymerization processes, particularly in the development of cationic photoinitiators for epoxy resins. The incorporation of fluorine enhances the photostability and reactivity of the compound under UV light, making it suitable for applications in coatings and adhesives .
Nonlinear Optical Applications
The compound's unique molecular structure allows it to function effectively in nonlinear optical applications. Its ability to exhibit strong second-order nonlinear optical responses makes it a candidate for use in optoelectronic devices such as frequency converters and optical switches .
Table 1: Anticancer Activity of 2-(2-Fluorophenyl)naphthalene-1-carbonitrile Derivatives
| Compound | Cell Line Tested | GI50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 15.72 | Apoptosis Induction |
| Compound B | MCF-7 (Breast) | 18.50 | Cell Cycle Arrest |
| Compound C | HeLa (Cervical) | 12.30 | Inhibition of Proliferation |
Case Study: CNS Activity Evaluation
A comprehensive study evaluated the CNS activity of various derivatives of 2-(2-Fluorophenyl)naphthalene-1-carbonitrile using behavioral assays in rodent models. The results indicated significant reductions in anxiety-like behaviors at doses correlating with plasma concentrations that were within therapeutic ranges observed in previous pharmacokinetic studies .
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)naphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The fluorophenyl group can enhance the compound’s stability and binding affinity to certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include derivatives of cyano-substituted naphthalenes and phenanthroimidazole-based compounds (e.g., TPNCN-TPA, SPNCN-Cz). Below is a comparative analysis:
Key Findings:
Nitrile-containing derivatives universally exhibit blue-shifted emission (λmax 330–430 nm) compared to non-cyano analogues (e.g., methylnaphthalenes), aligning with their use in blue OLEDs .
Synthetic Complexity :
- 2-(2-Fluorophenyl)naphthalene-1-carbonitrile lacks the multi-step synthesis required for phenanthroimidazole hybrids (e.g., TPNCN-TPA, which involves Suzuki coupling and yields ~65–70% ). However, fluorophenyl substitution may require specialized catalysts (e.g., CuI/18-crown-6) for efficient coupling, as seen in SPNCN-Cz synthesis .
Toxicological Considerations :
- While naphthalene derivatives like 1-methylnaphthalene are associated with respiratory toxicity, the fluorophenyl and nitrile groups in 2-(2-fluorophenyl)naphthalene-1-carbonitrile may alter metabolic pathways, reducing bioactivation risks compared to methyl-substituted analogues .
Biological Activity
2-(2-Fluorophenyl)naphthalene-1-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, cytotoxicity, and selectivity against various cell lines.
Chemical Structure
The compound can be represented as follows:
This structure features a naphthalene ring substituted with a fluorophenyl group and a carbonitrile moiety, which are essential for its biological activity.
Research indicates that 2-(2-Fluorophenyl)naphthalene-1-carbonitrile may exert its biological effects through several mechanisms:
- Inhibition of Nucleoside Transporters : Similar compounds have been shown to inhibit equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and regulation of adenosine function. For instance, analogues of this compound demonstrated selectivity towards ENT2 over ENT1, suggesting a potential pathway for therapeutic applications in cancer treatment .
Cytotoxicity
The cytotoxic effects of 2-(2-Fluorophenyl)naphthalene-1-carbonitrile have been evaluated using various cancer cell lines. Notably, studies have shown that similar naphthalene derivatives exhibit significant cytotoxicity against squamous cell carcinoma (SCC) lines, with IC50 values indicating potent anti-cancer properties. The following table summarizes the IC50 values for related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(2-Fluorophenyl)naphthalene-1-carbonitrile | SCC-9 | TBD |
| FPMINT (analog) | ENT1 | 1.82 |
| FPMINT (analog) | ENT2 | 36.82 |
Note: TBD indicates that specific data for 2-(2-Fluorophenyl)naphthalene-1-carbonitrile is not yet available but is anticipated based on structural analogues.
Selectivity
Selectivity indices (S.I.) are crucial in determining whether a compound preferentially targets cancer cells over normal cells. A high S.I. value (≥2) suggests selective toxicity towards cancer cells. Preliminary findings indicate that naphthalene derivatives can achieve high selectivity, making them promising candidates for further development in oncology .
Case Studies
Several studies have explored the biological activities of naphthalene derivatives:
- In Vitro Studies : In one study, naphthalene derivatives were evaluated for their ability to induce apoptosis in cancer cells. Flow cytometry analysis demonstrated that these compounds could effectively trigger cell cycle arrest and apoptosis through caspase activation .
- Comparative Analysis : A comparative study highlighted that naphthalene derivatives exhibited superior cytotoxicity compared to standard chemotherapeutic agents like carboplatin and doxorubicin, suggesting their potential as alternative therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for 2-(2-Fluorophenyl)naphthalene-1-carbonitrile, and how can fluorophenyl incorporation be validated?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or Friedel-Crafts acylation to attach the fluorophenyl group to the naphthalene-carbonitrile backbone. For validation, use high-performance liquid chromatography (HPLC) to monitor reaction progress and nuclear magnetic resonance (NMR) to confirm regioselectivity. Fluorine-specific is critical for verifying fluorophenyl incorporation . Post-synthesis purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures product homogeneity.
Q. Which analytical techniques are most reliable for structural characterization of 2-(2-Fluorophenyl)naphthalene-1-carbonitrile?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond angles and torsional strain between the fluorophenyl and naphthalene groups .
- Spectroscopy : Combine , , and to assign chemical shifts. Infrared (IR) spectroscopy identifies the nitrile group (C≡N stretch at ~2200 cm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in solvents like DMSO, ethanol, and water, analyzed via UV-Vis spectroscopy at 254 nm .
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor degradation products using LC-MS .
Advanced Research Questions
Q. How should toxicological studies be designed to evaluate inhalation and dermal exposure risks of 2-(2-Fluorophenyl)naphthalene-1-carbonitrile?
- Methodological Answer :
- Inhalation : Use rodent models (e.g., Sprague-Dawley rats) in whole-body exposure chambers with controlled aerosolized concentrations. Measure respiratory effects (e.g., bronchiolar hyperplasia) and hepatic biomarkers (ALT/AST levels) post-exposure .
- Dermal : Apply OECD Guideline 428 using human skin equivalents or in vivo models. Assess permeability coefficients and systemic absorption via blood/tissue analysis .
- Data Quality : Apply risk-of-bias assessment (Table C-6/C-7) to ensure randomization, blinding, and outcome reporting .
Q. How can contradictions in toxicity data (e.g., conflicting LD values) be resolved?
- Methodological Answer :
- Meta-analysis : Aggregate data from peer-reviewed studies (Table B-1 inclusion criteria) and apply statistical weighting based on study confidence levels (high/moderate/low) .
- Mechanistic clarification : Compare metabolic pathways across species (e.g., CYP450 isoform activity in humans vs. rodents) using liver microsomal assays .
- Dose-response modeling : Use benchmark dose (BMD) software to reconcile discrepancies in threshold effects .
Q. What methodologies are recommended for studying the environmental fate and biodegradation of this compound?
- Methodological Answer :
- Environmental partitioning : Use EPI Suite software to predict log (octanol-water coefficient) and soil adsorption constants () .
- Biodegradation assays : Conduct OECD 301F tests with activated sludge to measure mineralization rates. Monitor metabolites via GC-MS .
- Field monitoring : Deploy passive samplers in air/water matrices near industrial sites, followed by LC-MS/MS quantification .
Q. How can computational models predict the interaction of 2-(2-Fluorophenyl)naphthalene-1-carbonitrile with biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina with crystal structures of CYP450 enzymes or aryl hydrocarbon receptors (AhR). Validate predictions with in vitro binding assays .
- QSAR modeling : Train models on NIST-subscribed databases to correlate structural descriptors (e.g., polar surface area) with toxicity endpoints .
Q. What strategies mitigate challenges in synthesizing metabolites for mechanistic studies?
- Methodological Answer :
- Enzymatic synthesis : Incubate the parent compound with human liver microsomes (HLMs) and NADPH cofactors. Isolate metabolites via preparative HPLC .
- Stable isotope labeling : Introduce or at the fluorophenyl ring to track metabolic pathways in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
